Methyl 4-(2-hydroxyethyl)benzoate

Catalog No.
S733634
CAS No.
46190-45-8
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(2-hydroxyethyl)benzoate

CAS Number

46190-45-8

Product Name

Methyl 4-(2-hydroxyethyl)benzoate

IUPAC Name

methyl 4-(2-hydroxyethyl)benzoate

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3

InChI Key

KIDZPYBADRFBHD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)CCO

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCO

Methyl 4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C₁₀H₁₂O₃. It features a benzoate structure with a hydroxyl group and an ethyl group attached to the para position of the aromatic ring. This compound is classified as an ester, specifically derived from the reaction of methyl benzoate and 2-hydroxyethyl chloride. Its chemical structure allows for various applications in synthesis and biological contexts due to its functional groups.

  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield 4-(2-hydroxyethyl)benzoic acid and methanol .
  • Esterification: It can react with alcohols to form new esters, which is useful in synthesizing more complex molecules.
  • Transesterification: This compound can also participate in transesterification reactions, where it exchanges its alkoxy group with another alcohol .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of methyl 4-(2-hydroxyethyl)benzoate typically involves the following steps:

  • Starting Materials: Sodium benzoate is reacted with chloroethanol.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions in the presence of a base to facilitate nucleophilic substitution.
  • Purification: The product is purified through recrystallization or distillation methods to obtain high purity .

This method highlights the straightforward approach to synthesizing this compound from readily available starting materials.

Methyl 4-(2-hydroxyethyl)benzoate finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in drug synthesis due to its potential biological activities.
  • Cosmetics: It may be incorporated into formulations for its emollient properties.
  • Chemical Synthesis: Serves as a building block for producing other complex organic compounds .

These applications underscore its importance in both industrial and research settings.

Interaction studies involving methyl 4-(2-hydroxyethyl)benzoate focus on its reactivity with other chemical species. For instance, studies have shown that this compound can interact with various nucleophiles due to the electrophilic nature of the carbonyl group in the ester functional group. Additionally, its potential interactions with biological macromolecules like proteins and nucleic acids are areas of ongoing research, particularly concerning its biological activity .

Methyl 4-(2-hydroxyethyl)benzoate shares structural similarities with several related compounds. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
Methyl benzoateC₈H₈O₂Simple ester; used as a flavoring agent
Ethyl 4-hydroxybenzoateC₉H₁₀O₃Contains a hydroxyl group; used as a preservative
Propyl 4-(hydroxyethyl)benzoateC₁₁H₁₄O₃Similar structure; explored for anti-inflammatory properties

Uniqueness

Methyl 4-(2-hydroxyethyl)benzoate stands out due to its specific combination of functional groups, which allows for unique reactivity patterns and potential biological activities not found in simpler esters or those lacking the hydroxyethyl substituent. Its ability to undergo hydrolysis and participate in further chemical transformations makes it particularly valuable in synthetic organic chemistry.

XLogP3

1.9

Wikipedia

Methyl 4-(2-hydroxyethyl)benzoate

Dates

Modify: 2023-08-15

Explore Compound Types